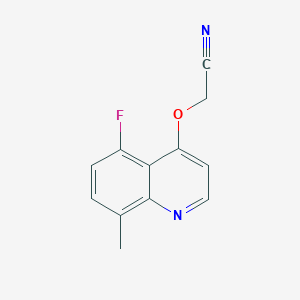

2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile

CAS No.:

Cat. No.: VC20162998

Molecular Formula: C12H9FN2O

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9FN2O |

|---|---|

| Molecular Weight | 216.21 g/mol |

| IUPAC Name | 2-(5-fluoro-8-methylquinolin-4-yl)oxyacetonitrile |

| Standard InChI | InChI=1S/C12H9FN2O/c1-8-2-3-9(13)11-10(16-7-5-14)4-6-15-12(8)11/h2-4,6H,7H2,1H3 |

| Standard InChI Key | GVAALFOGTFNDRM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=C(C=C1)F)C(=CC=N2)OCC#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a quinoline core modified with three critical substituents:

-

Fluorine at the 5-position, enhancing lipophilicity and metabolic stability .

-

Methyl group at the 8-position, contributing to steric effects and hydrophobic interactions.

-

Ether-linked acetonitrile moiety at the 4-position, introducing polarity and reactivity .

The canonical SMILES representation (CC1=C2C(=C(C=C1)F)C(=CC=N2)OCC#N) and InChIKey (GVAALFOGTFNDRM-UHFFFAOYSA-N) confirm its stereochemical identity .

Table 1: Molecular Properties of 2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉FN₂O |

| Molecular Weight | 216.21 g/mol |

| IUPAC Name | 2-(5-fluoro-8-methylquinolin-4-yl)oxyacetonitrile |

| CAS Number | Not publicly disclosed |

| PubChem CID | 54772893 |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves nucleophilic substitution reactions, leveraging the reactivity of the quinoline hydroxyl group. A representative method includes:

-

Quinoline Precursor Activation: 5-Fluoro-8-methylquinolin-4-ol is treated with a base (e.g., K₂CO₃) to deprotonate the hydroxyl group.

-

Alkylation with Chloroacetonitrile: The activated intermediate reacts with chloroacetonitrile in polar aprotic solvents (e.g., DMF) to form the ether linkage .

Table 2: Key Reaction Parameters

| Parameter | Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Yield | 48–68% (analogous reactions) |

Stability and Reactivity

The nitrile group confers susceptibility to hydrolysis under acidic or basic conditions, potentially generating carboxylic acids or amides . Fluorine’s electron-withdrawing effect stabilizes the quinoline ring against oxidative degradation .

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| 9g | M. tuberculosis H37Rv | 3.49 |

| 8i | M. tuberculosis H37Rv | 0.06 |

| 9f | Proteus mirabilis | 15.62 |

Anticancer and Anti-inflammatory Prospects

Quinoline derivatives modulate NF-κB and COX-2 pathways, suggesting potential in oncology and inflammation. Fluorine’s role in enhancing blood-brain barrier permeability could enable central nervous system applications .

| Hazard Category | GHS Classification |

|---|---|

| Skin Irritation | H315 |

| Eye Irritation | H319 |

| Respiratory Toxicity | H335 |

Future Directions and Research Gaps

Priority Investigations

-

In Vivo Efficacy Studies: Evaluate pharmacokinetics and toxicity in murine models .

-

Structure-Activity Relationship (SAR): Optimize substituents at the 4-position to enhance potency .

-

Target Identification: Clarify interactions with microbial enzymes or host pathways .

Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume